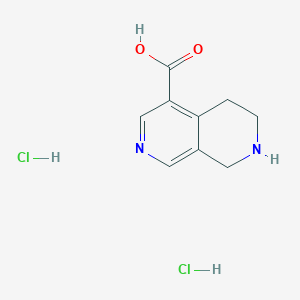

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.2ClH/c12-9(13)8-5-11-4-6-3-10-2-1-7(6)8;;/h4-5,10H,1-3H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHDNNXBDQHEQTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=CC(=C21)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417636-73-7 | |

| Record name | 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common synthetic route includes the cyclization of a suitable precursor, such as a diaminopyridine derivative, followed by functionalization at the 4-position to introduce the carboxylic acid group. The final step involves the formation of the dihydrochloride salt by treating the carboxylic acid with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Oxidation reactions can lead to the formation of naphthyridine derivatives with higher oxidation states.

Reduction: Reduction reactions can produce reduced naphthyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex organic compounds. Its reactivity and versatility make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a probe to study biological pathways and interactions.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their potential use in treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications in material science and manufacturing.

Mechanism of Action

The mechanism by which 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: 1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride, 5,6,7,8-Tetrahydro-2,7-naphthyridine-1-carboxylic acid dihydrochloride (a positional isomer), and Sapropterin Dihydrochloride (a therapeutic analog).

Structural and Functional Differences

Key Findings

Positional Isomerism : The 1-carboxylic acid isomer (discontinued) exhibits distinct reactivity compared to the 4-carboxylic acid target compound, likely due to steric and electronic differences in the naphthyridine ring .

Piperidine vs. Naphthyridine: The piperidine analog lacks the fused bicyclic structure, reducing rigidity but improving synthetic accessibility. Its aminoethyl side chain enhances versatility in forming peptide-like linkages .

Therapeutic vs. Synthetic Use: Sapropterin dihydrochloride shares the dihydrochloride salt feature but serves a clinical role (PKU treatment) rather than a synthetic one. Its pteridinone core and dihydroxypropyl group enable enzyme cofactor activity, unlike the naphthyridine derivatives .

Commercial and Research Implications

- Cost Efficiency: The target compound is priced lower than its piperidine analog at the 500 mg scale (€2,102 vs. €2,238), suggesting economies of scale in production .

- Discontinued Isomer : The discontinuation of the 1-carboxylic acid isomer highlights the criticality of substituent positioning in commercial viability .

- Therapeutic Contrast : While Sapropterin is FDA-approved, the naphthyridine derivatives remain experimental, underscoring divergent research trajectories .

Biological Activity

5,6,7,8-Tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride (CAS Number: 1417636-73-7) is a heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention due to its potential biological activities and applications in various fields of scientific research.

Chemical Structure and Properties

The compound features a fused ring system with nitrogen atoms at positions 2 and 7, and a carboxylic acid group at position 4. Its molecular formula is , and it exists as a dihydrochloride salt. The IUPAC name is 5,6,7,8-tetrahydro[2,7]naphthyridine-4-carboxylic acid dihydrochloride.

| Property | Value |

|---|---|

| Molecular Weight | 218.12 g/mol |

| Purity | ≥95% |

| Physical Form | Powder |

| Storage Temperature | Room Temperature |

Biological Activity

Research indicates that compounds related to naphthyridine exhibit a wide range of biological activities:

- Antimicrobial Properties : Naphthyridine derivatives have shown significant antimicrobial activity against various pathogens. For instance, studies have indicated that certain derivatives can inhibit the growth of bacteria and fungi effectively.

- Anticancer Effects : Compounds with similar structures have been investigated for their anticancer properties. Research has demonstrated that naphthyridine derivatives can induce apoptosis in cancer cell lines through mechanisms such as DNA intercalation and modulation of apoptotic pathways.

- Anti-inflammatory Activity : Some studies have highlighted the anti-inflammatory potential of naphthyridine compounds. They can reduce the production of pro-inflammatory cytokines in vitro and in vivo models.

Study 1: Anticancer Activity

A study published in Nature explored the effects of a naphthyridine derivative on non-small cell lung cancer (NSCLC) cell lines. The results showed that the compound induced apoptosis through caspase activation and reduced tumor growth in xenograft models.

Study 2: Antimicrobial Efficacy

Research conducted on various naphthyridine derivatives revealed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than those of standard antibiotics, suggesting potential as new antimicrobial agents.

The biological activities of this compound are attributed to several mechanisms:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication processes.

- Modulation of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell metabolism.

- Cytokine Modulation : The compound can downregulate pro-inflammatory cytokines such as TNF-α and IL-6.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a two-step process involving substitution and hydrolysis. For example, intermediates like methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate are substituted under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in 1,4-dioxane) followed by hydrolysis using NaOH to yield the final product. Optimized conditions (e.g., mild temperatures, reduced reaction time) minimize by-products and achieve high yields (~63.7%) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use ¹H NMR to verify hydrogen environments (e.g., aromatic protons, carboxylic acid groups) and mass spectrometry (MS) for molecular weight confirmation. Complementary techniques like HPLC (using trifluoroacetic acid/acetonitrile gradients) ensure purity, while X-ray crystallography (if crystalline) provides absolute stereochemical confirmation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for handling hazardous reagents:

- Use PPE (gloves, lab coat, goggles) in a fume hood.

- Avoid inhalation/contact; store in dry, cool conditions.

- Dispose of waste via approved chemical disposal protocols.

Note: MedChemExpress emphasizes that the compound is for research use only and requires validation for specific applications .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this naphthyridine derivative?

- Methodological Answer : The compound is linked to HGF/c-Met signaling pathway inhibition , critical in cancer proliferation. Structural analogs show cytotoxic activity against human cancer cell lines (e.g., HL-60, HeLa) by disrupting nucleic acid splicing or protein interactions. Target validation requires kinase inhibition assays and RNA splicing modulation studies .

Q. How do substituent modifications at the C-2, C-5, C-6, or C-7 positions influence bioactivity?

- Methodological Answer : 3D-QSAR studies reveal:

- C-1 NH group : Positively charged substituents enhance cytotoxicity (blue contours in electrostatic maps).

- C-4 carbonyl group : Negative charge groups (e.g., electron-withdrawing substituents) improve binding.

- Naphthyl ring modifications : Bulky groups at the 4' position reduce activity, while hydrogen bond donors at 7' enhance potency.

Example: Compounds 15 and 16 ( ) align with these contours, showing IC₅₀ values <10 µM in HL-60 cells .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use LC-MS/MS with a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile). For metabolite identification, employ high-resolution MS (HRMS) coupled with HPLC-DAD . Derivatization agents like 2,4-dinitrophenylhydrazine (DNPH) improve detection sensitivity for carboxylic acid groups .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Cross-validate assays : Compare cytotoxicity results across multiple cell lines (e.g., HL-60 vs. HeLa).

- Control for experimental variables : pH, solvent (DMSO concentration), and incubation time.

- Statistical analysis : Use ANOVA or machine learning models to identify outliers or confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.